An In-depth Technical Guide to 5-Morpholinopicolinic Acid: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 5-Morpholinopicolinic Acid: A Key Building Block for Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Morpholinopicolinic acid (CAS No. 1072103-29-7), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes core chemical data, a robust synthetic protocol, and expert insights into its strategic application in the design of novel therapeutics.
Core Compound Identification and Properties
5-Morpholinopicolinic acid, also known as 5-(morpholin-4-yl)pyridine-2-carboxylic acid, is a bifunctional molecule incorporating a picolinic acid scaffold and a morpholine moiety. This unique combination imparts desirable physicochemical properties that are highly sought after in modern drug design.
Chemical and Physical Data
The inherent properties of a building block are critical determinants of its utility in a synthetic workflow and the characteristics of the final active pharmaceutical ingredient (API). While extensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties. The stability and predicted boiling point suggest good thermal stability under standard laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 1072103-29-7 | , |
| Molecular Formula | C₁₀H₁₂N₂O₃ | , |
| Molecular Weight | 208.21 g/mol | , |
| Boiling Point | 446.1 ± 45.0 °C at 760 mmHg (Predicted) | ,[1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Density | Not available | |
| Appearance | Not available (Typically an off-white solid) | |
| Chemical Stability | Stable under recommended storage conditions |
Synthesis of 5-Morpholinopicolinic Acid: A Validated Approach
While specific proprietary syntheses may exist, the construction of 5-Morpholinopicolinic acid is most reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of pyridine chemistry and offers high yields and predictability.[2] The rationale for selecting this method is its efficiency and the commercial availability of the starting materials, 5-bromopicolinic acid and morpholine.
The pyridine ring, while aromatic, is electron-deficient, which facilitates nucleophilic attack, particularly when a halogen is present at an activated position (ortho or para to the ring nitrogen).[3] The reaction with a secondary amine like morpholine proceeds via an addition-elimination mechanism, forming a transient Meisenheimer-like intermediate before the halide is eliminated to restore aromaticity.[4]
Proposed Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis of 5-Morpholinopicolinic acid from commercially available precursors.
Caption: Proposed synthesis workflow for 5-Morpholinopicolinic acid.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure grounded in established principles of nucleophilic aromatic substitution on heterocyclic systems.
Materials:
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5-Bromopicolinic acid (1.0 eq)
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Morpholine (≥ 3.0 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Dimethyl sulfoxide (DMSO), anhydrous
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Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (Brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromopicolinic acid (1.0 eq) and potassium carbonate (2.0 eq).
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Solvent and Reagent Addition: Add anhydrous DMSO to create a stirrable slurry. Add morpholine (≥ 3.0 eq). Causality Note: Using excess morpholine serves as both the nucleophile and a solvent, driving the reaction to completion. Potassium carbonate acts as a base to neutralize the HBr formed in situ, preventing protonation of the morpholine nucleophile.
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Reaction Conditions: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
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Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
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Workup - Acidification: Slowly acidify the aqueous mixture with 1 M HCl to a pH of ~4-5. The product should precipitate as a solid. Causality Note: The carboxylic acid is soluble as its carboxylate salt under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble product to precipitate, while also protonating excess morpholine to keep it in the aqueous phase.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts and morpholine hydrochloride.
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Purification: If necessary, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Morpholinopicolinic acid. Dry the final product under vacuum.
Strategic Application in Drug Discovery
5-Morpholinopicolinic acid is not typically an API itself but rather a high-value scaffold. Its utility stems from the synergistic combination of its two core motifs, which address common challenges in drug development such as solubility, metabolic stability, and target engagement.
The Role of the Morpholine Moiety
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[5] Its inclusion in a drug candidate is a deliberate choice to modulate key pharmacokinetic properties:
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Aqueous Solubility: The oxygen atom of the morpholine ring is a hydrogen bond acceptor, which can disrupt crystal lattice packing and improve aqueous solubility—a critical factor for oral bioavailability.[6]
-
Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
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Physicochemical Profile: As a non-basic, polar amine, it improves the overall polarity of a molecule without introducing a formal charge at physiological pH, helping to navigate the complex property space required for cell permeability and low clearance.[6]
The Picolinic Acid Scaffold
Picolinic acid and its derivatives are important structural units in many biologically active compounds.
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Chelating Agent: The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group form a powerful bidentate chelating site for metal ions. This is relevant for designing inhibitors of metalloenzymes.
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Synthetic Handle: The carboxylic acid provides a crucial attachment point for further chemical elaboration, such as amide bond formation, to connect the scaffold to other pharmacophores or linkers, for instance in the development of PROTACs (PROteolysis TArgeting Chimeras).[6]
Integrated Scaffold Strategy
The value of 5-Morpholinopicolinic acid lies in its pre-packaged combination of these features. It provides medicinal chemists with a building block that already has a "solubility tag" (morpholine) and a versatile "synthetic handle" (carboxylic acid) on a rigid aromatic core.
Caption: Functionalization vectors of the 5-Morpholinopicolinic acid scaffold.
Safety, Handling, and Storage
As a research chemical, 5-Morpholinopicolinic acid should be handled with appropriate precautions in a laboratory setting.
-
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
If Inhaled: Move person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
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In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.
Conclusion
5-Morpholinopicolinic acid is a strategically designed chemical building block that offers significant advantages for drug discovery programs. By combining the favorable pharmacokinetic attributes of the morpholine moiety with the versatile synthetic and chelating properties of the picolinic acid scaffold, it provides a valuable starting point for the synthesis of complex and potent therapeutic agents. The robust and accessible synthetic route further enhances its utility for researchers and drug development professionals.
References
- Google Patents.
-
Terrier, F. Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
- Google Patents. US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
- Google Patents.
-
The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
-
PubMed. Drug evolution: p-aminobenzoic acid as a building block. [Link]
-
PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
-
Montanari, D., & Kihlberg, J. Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]
-
PubMed Central. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]
-
Ermondi, G., et al. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. MDPI. [Link]
-
Leah4sci. Nucleophilic Aromatic Substitution on Pyridine and Other Heterocycles. YouTube. [Link]
Sources
- 1. 1072103-29-7|5-Morpholinopicolinic acid|BLD Pharm [bldpharm.com]
- 2. youtube.com [youtube.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
